molecular formula C7H6ClN3 B13915309 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine

Katalognummer: B13915309
Molekulargewicht: 167.59 g/mol
InChI-Schlüssel: XFFHHGLTKRBQLB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse chemical properties and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The structure of this compound consists of a triazole ring fused to a pyridine ring, with a chlorine atom at the 5th position and a methyl group at the 3rd position.

Vorbereitungsmethoden

The synthesis of 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-chloro-2-methylpyridine with sodium azide in the presence of a copper catalyst can lead to the formation of the desired triazolopyridine compound . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of specific solvents and catalysts.

Analyse Chemischer Reaktionen

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Wirkmechanismus

The mechanism of action of 5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-3-methyl-[1,2,3]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:

Eigenschaften

Molekularformel

C7H6ClN3

Molekulargewicht

167.59 g/mol

IUPAC-Name

5-chloro-3-methyltriazolo[1,5-a]pyridine

InChI

InChI=1S/C7H6ClN3/c1-5-7-4-6(8)2-3-11(7)10-9-5/h2-4H,1H3

InChI-Schlüssel

XFFHHGLTKRBQLB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=C(C=CN2N=N1)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.